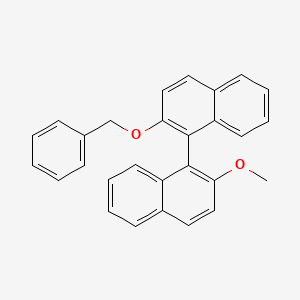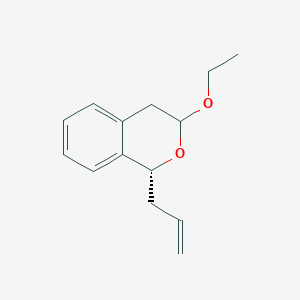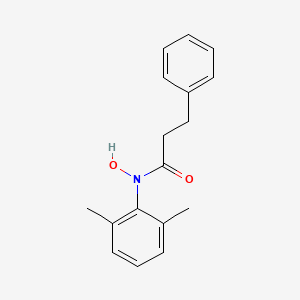![molecular formula C7H10N3O5- B12613680 4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate CAS No. 918814-19-4](/img/structure/B12613680.png)
4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate is a chemical compound with a complex structure that includes amino, methylamino, and oxo groups
Preparation Methods
The synthesis of 4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of appropriate amino and oxo precursors under controlled conditions to form the desired compound. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific temperatures, pH levels, and solvents to ensure the desired reaction pathway and product formation .
Scientific Research Applications
4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: It is used in the production of specialized chemicals and materials, contributing to advancements in technology and manufacturing .
Mechanism of Action
The mechanism of action of 4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate can be compared with other similar compounds, such as:
4-[[1-amino-2-(methylamino)-2-oxoethylidene]amino]oxy-4-oxobutanoate: This compound shares a similar structure but may have different functional groups or substituents.
4-Amino-5-Methylamino-2’,7’-Difluorofluorescein Diacetate: This compound is used as a fluorescent probe and has different applications compared to this compound .
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
Properties
CAS No. |
918814-19-4 |
|---|---|
Molecular Formula |
C7H10N3O5- |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
4-[[1-amino-2-(methylamino)-2-oxoethylidene]amino]oxy-4-oxobutanoate |
InChI |
InChI=1S/C7H11N3O5/c1-9-7(14)6(8)10-15-5(13)3-2-4(11)12/h2-3H2,1H3,(H2,8,10)(H,9,14)(H,11,12)/p-1 |
InChI Key |
QDXXQSSSVJDBKR-UHFFFAOYSA-M |
Canonical SMILES |
CNC(=O)C(=NOC(=O)CCC(=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12613620.png)
![Tris[2,4,6-tris(trifluoromethyl)phenyl]borane](/img/structure/B12613642.png)


![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![2,3-Dimethyl-7-[(3-methylphenyl)methoxy]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12613676.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)



![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)
